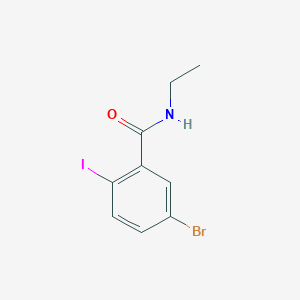

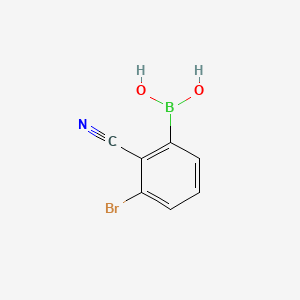

2-(4-Bromo-2-fluorophenyl)-5-methylpyridine

Overview

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, boiling point, and melting point. For the related compound “4-Bromo-2-fluorobiphenyl”, the molecular weight is 251.09, the density is 1.4±0.1 g/cm3, and the boiling point is 298.8±20.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Characterization

Halogen-rich Pyridine Derivatives as Building Blocks : The synthesis of unique halogen-rich pyridine derivatives, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, demonstrates their potential as valuable building blocks in medicinal chemistry. These derivatives allow for the generation of a variety of pentasubstituted pyridines with functionalities suitable for further chemical manipulations, highlighting their utility in synthesizing complex molecules (Wu et al., 2022).

Ruthenium(II) Polypyridine Complexes : The synthesis and characterization of heteroleptic ruthenium(II) polypyridine complexes with substituted 2,2′-bipyridine ligands showcase their potential in photochemical and photophysical applications. These complexes, characterized by UV-vis, luminescence, and electrogenerated chemiluminescence, offer insights into the design of materials with desirable optical properties (Wang et al., 2016).

Chemoselective Functionalization : The chemoselective functionalization of pyridine derivatives, such as 5-bromo-2-chloro-3-fluoropyridine, through catalytic amination and selective substitution processes, demonstrates the versatility of these compounds in organic synthesis. These methodologies enable the selective introduction of functional groups, paving the way for the creation of compounds with tailored properties (Stroup et al., 2007).

Fluorescent Probes and Imaging Agents : The development of new classes of fluorophores, such as indolizino[3,2-c]quinolines, through innovative synthetic strategies, highlights the application of pyridine derivatives in creating fluorescent probes. These compounds, with unique and desirable optical properties, suggest their potential use in biomedical imaging and as fluorescent probes in aqueous systems (Park et al., 2015).

Radiosynthesis and Diagnostic Applications : The synthesis of 2-amino-5-[18F]fluoropyridines via a minimalist radiofluorination/palladium-catalyzed amination sequence showcases the application of pyridine derivatives in the field of nuclear medicine. These compounds, obtained through innovative synthetic routes, are essential for the development of radiotracers for positron emission tomography (PET) imaging (Pauton et al., 2019).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. For “4-Bromo-2-fluorobiphenyl”, the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H410 (Very toxic to aquatic life with long lasting effects) .

Properties

IUPAC Name |

2-(4-bromo-2-fluorophenyl)-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFN/c1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODSQTQDHLRTJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride](/img/structure/B1532163.png)

![Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1532170.png)

![N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide hydrochloride](/img/structure/B1532173.png)

![2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate](/img/structure/B1532177.png)